Aspartame-d5

Vue d'ensemble

Description

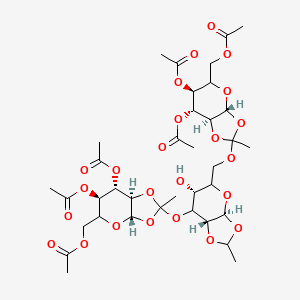

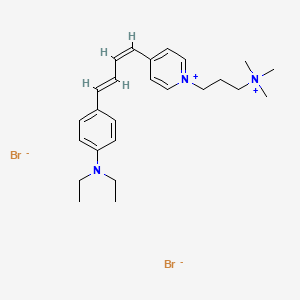

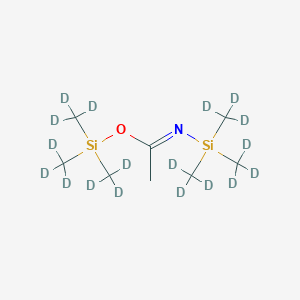

Aspartame-d5 is a deuterated form of aspartame, an artificial non-saccharide sweetener. Aspartame is widely used as a sugar substitute in various food and beverage products due to its high sweetness potency, being approximately 200 times sweeter than sucrose . This compound is specifically labeled with deuterium, which makes it useful in scientific research, particularly in studies involving metabolic pathways and reaction mechanisms .

Applications De Recherche Scientifique

Aspartame-d5 is extensively used in scientific research due to its labeled deuterium atoms, which make it a valuable tool for studying metabolic pathways and enzyme-catalyzed reactions. It is used to probe enzyme-substrate interactions and to uncover the mechanisms of action of various enzymes . Additionally, this compound is employed in studies investigating the structures and functions of proteins, DNA, and other macromolecules. It also plays a role in exploring cell signaling pathways, drug-target interactions, and the metabolism of carbohydrates, lipids, and proteins .

Mécanisme D'action

Target of Action

Aspartame, also known as L-alpha-aspartyl-L-phenylalanine methyl ester, is a commonly used synthetic sweetener . The primary targets of Aspartame are various cancer-related proteins . It has the potential to impact these proteins, potentially raising the likelihood of cellular carcinogenesis by interfering with biomolecular function .

Mode of Action

Aspartame interacts with its targets, the cancer-related proteins, through a process that involves network toxicology and molecular docking techniques . The binding affinity and modes of action of Aspartame with these key proteins have been examined using these techniques . The action patterns and pathways of Aspartame-related targets are similar to the mechanisms of known carcinogenic pathways .

Biochemical Pathways

The biochemical pathways affected by Aspartame are those related to carcinogenesis . Aspartame has the potential to interfere with the function of biomolecules, which can lead to an increased likelihood of cellular carcinogenesis . The action patterns and pathways of Aspartame-related targets are similar to the mechanisms of known carcinogenic pathways .

Pharmacokinetics

Aspartame is 180 to 200 times sweeter than sucrose and is metabolized as a protein . Its subsequent amino acids are used up in their respective mechanisms . The U.S. Food and Drug Administration (FDA) continues to regard Aspartame as safe within the recommended intake limits, setting the Acceptable Daily Intake (ADI) at 40 mg per kilogram of body weight .

Result of Action

The molecular and cellular effects of Aspartame’s action are significant. It has been suggested that Aspartame has the potential to impact various cancer-related proteins, potentially raising the likelihood of cellular carcinogenesis by interfering with biomolecular function . It’s important to note that these findings need to be validated in actual biological systems due to the complexity of the in vivo environment .

Action Environment

The action, efficacy, and stability of Aspartame can be influenced by various environmental factors. For example, the amount of Aspartame ingested should be monitored carefully to avoid health implications . Furthermore, the controversy persists even after the World Health Organization (WHO) classified Aspartame as a carcinogenic substance . Therefore, the safety of Aspartame is still a topic of ongoing research and debate .

Analyse Biochimique

Biochemical Properties

Aspartame-d5, like Aspartame, plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, aspartate, a derivative of Aspartame, has been reported to be a putative excitatory neurotransmitter in retina and in the retinohypothalamic tract (RHT) and suprachiasmatic nuclei (SCN) .

Cellular Effects

This compound influences cell function in various ways. It impacts cell signaling pathways, gene expression, and cellular metabolism. For example, ingestion of L-aspartate into the SCN results in minor phase advances during a subjective day .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound might lead to increased levels of aspartate in the brain which could alter the characteristics of biochemical variables possibly by modulating the transmission in several areas/nuclei in the brain including RHT and SCN .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. Studies have shown acrophase delays in glucose, total protein and advances in AST rhythms and increased mesor (in AST), amplitude (in cholesterol) and decreased amplitude values (in glucose, AST) in aspartame treated animals .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. High doses of this compound have been shown to cause significant increases in the weight of liver and brain in rats .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes or cofactors and can affect metabolic flux or metabolite levels. For instance, aspartate, a derivative of this compound, is involved in the transmission of light information from retina to SCN via RHT .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Aspartame-d5 is synthesized by incorporating deuterium into the aspartame molecule. The process typically involves the use of deuterated reagents and solvents. One common method is the enzymatic production of α-L-aspartyl-L-phenylalanine β-methylester from L-aspartic acid dimethylester and L-phenylalanine using α-amino acid ester acyl transferase. This intermediate is then chemically transformed into α-L-aspartyl-L-phenylalanine methylester hydrochloride (aspartame hydrochloride) in an aqueous solution with methanol and hydrochloric acid, followed by the removal of hydrochloric acid to form aspartame .

Industrial Production Methods: Industrial production of this compound follows similar principles but on a larger scale. The process involves protecting the amino group in L-aspartic acid to prevent undesirable reactions, followed by condensation with L-phenylalanine methylester. The protective group is then removed to yield aspartame .

Analyse Des Réactions Chimiques

Types of Reactions: Aspartame-d5 undergoes various chemical reactions, including hydrolysis, cyclization, and degradation. Hydrolysis of this compound results in the formation of its constituent amino acids, aspartic acid, and phenylalanine . Cyclization can lead to the formation of diketopiperazine, a major degradation product .

Common Reagents and Conditions:

Hydrolysis: Typically occurs under acidic or basic conditions, leading to the breakdown of this compound into its amino acid components.

Cyclization: Occurs under neutral to slightly basic conditions, resulting in the formation of diketopiperazine.

Major Products:

Hydrolysis Products: Aspartic acid and phenylalanine.

Cyclization Product: Diketopiperazine.

Comparaison Avec Des Composés Similaires

Acesulfame Potassium: A calorie-free sweetener often used in combination with other sweeteners.

Saccharin: One of the oldest artificial sweeteners, known for its high sweetness potency.

Stevia Leaf Extract: A natural sweetener derived from the leaves of the Stevia plant.

Sucralose: A non-caloric sweetener derived from sucrose, known for its stability under heat.

Aspartame-d5’s unique properties make it a valuable compound in both industrial applications and scientific research, offering insights into metabolic pathways and enzyme interactions.

Propriétés

IUPAC Name |

(3S)-3-amino-4-[[(2S)-1-methoxy-1-oxo-3-(2,3,4,5,6-pentadeuteriophenyl)propan-2-yl]amino]-4-oxobutanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O5/c1-21-14(20)11(7-9-5-3-2-4-6-9)16-13(19)10(15)8-12(17)18/h2-6,10-11H,7-8,15H2,1H3,(H,16,19)(H,17,18)/t10-,11-/m0/s1/i2D,3D,4D,5D,6D | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IAOZJIPTCAWIRG-HEPISUNPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C(CC1=CC=CC=C1)NC(=O)C(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C[C@@H](C(=O)OC)NC(=O)[C@H](CC(=O)O)N)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60675637 | |

| Record name | Methyl L-alpha-aspartyl-L-(2,3,4,5,6-~2~H_5_)phenylalaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

299.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1356849-17-6 | |

| Record name | Methyl L-alpha-aspartyl-L-(2,3,4,5,6-~2~H_5_)phenylalaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60675637 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Bicyclo[2.2.1]hept-5-ene-2-carbohydrazide](/img/structure/B1140921.png)

![[(3As,5R,6R,7S,7aS)-2-[[(3aS,5R,6R,7S,7aS)-7-[[(3aS,5R,6R,7S,7aS)-6,7-diacetyloxy-5-(acetyloxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-2-yl]oxy]-6-acetyloxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methoxy]-6,7-diacetyloxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methyl acetate](/img/structure/B1140938.png)